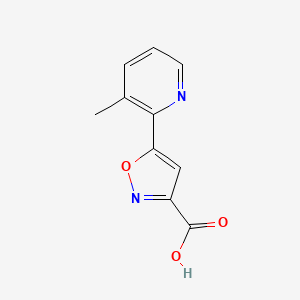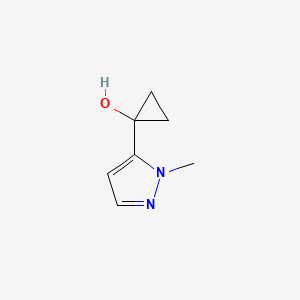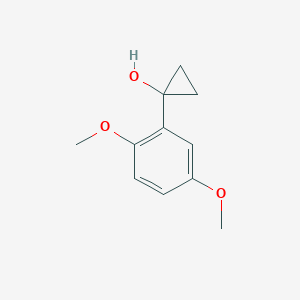
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol This compound features a piperidine ring substituted with a 2-bromo-5-fluorobenzyl group and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 2-bromo-5-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate 3-(2-Bromo-5-fluorobenzyl)piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The hydroxyl group at the 3-position of the piperidine ring may also play a role in its activity by forming hydrogen bonds with target proteins or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-5-fluorobenzyl)piperidin-3-ol
- 3-(2-Bromo-5-chlorobenzyl)piperidin-3-ol
- 3-(2-Bromo-5-methylbenzyl)piperidin-3-ol
Uniqueness
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol is unique due to the specific combination of bromine and fluorine substituents on the benzyl group, which can significantly impact its chemical and biological properties. The presence of both electron-withdrawing groups can enhance the compound’s stability and reactivity compared to similar compounds with different substituents .
Propriétés
Formule moléculaire |
C12H15BrFNO |
|---|---|
Poids moléculaire |
288.16 g/mol |
Nom IUPAC |
3-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-11-3-2-10(14)6-9(11)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2 |
Clé InChI |
CKNXNWNBRLLIKL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)(CC2=C(C=CC(=C2)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)





![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)






